IRAK degrader-1 - 2655656-99-6

IRAK degrader-1

Catalog Number: EVT-12541783
CAS Number: 2655656-99-6
Molecular Formula: C45H48F3N7O6S
Molecular Weight: 872.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KT-474 is classified as a heterobifunctional small-molecule degrader. It consists of two main components: a ligand that binds to the E3 ubiquitin ligase cereblon and another ligand that targets IRAK4, connected by a chemical linker. This design allows KT-474 to form a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of IRAK4, effectively silencing its activity in cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of KT-474 involves several key steps:

  1. Selection of Precursors: The synthesis begins with the selection of an IRAK4 inhibitor that effectively binds to the kinase domain.
  2. Linker Design: A flexible linker is incorporated to connect the IRAK4 ligand with the cereblon ligand (pomalidomide). The linker must maintain optimal binding interactions while allowing for effective degradation.
  3. Chemical Reactions: The synthetic route typically includes amidation reactions, hydrolysis, and nucleophilic aromatic substitutions. These reactions are carefully optimized to yield high-purity compounds suitable for biological evaluation .

The final product is characterized by its ability to induce degradation of IRAK4 in vitro and in vivo, demonstrating significant reductions in IRAK4 levels in human peripheral blood mononuclear cells.

Molecular Structure Analysis

Structure and Data

The molecular structure of KT-474 features:

  • Core Structure: A central scaffold derived from an established IRAK4 inhibitor.
  • E3 Ligase Ligand: Pomalidomide serves as the E3 ligase ligand, facilitating the recruitment of cereblon.
  • Linker: A flexible linker that connects the two ligands while maintaining spatial orientation conducive for interaction with both targets.

The compound exhibits a molecular formula indicative of its complex structure, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

KT-474 undergoes several critical chemical reactions during its mechanism of action:

  1. Formation of Ternary Complex: Upon binding to both IRAK4 and cereblon, KT-474 forms a stable ternary complex.
  2. Ubiquitination: This complex facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome.
  3. Degradation: The proteasome recognizes the ubiquitinated IRAK4 and degrades it, leading to a decrease in its cellular levels.

These reactions are essential for the therapeutic efficacy of KT-474, as they directly influence the inhibition of pro-inflammatory signaling pathways .

Mechanism of Action

Process and Data

The mechanism through which KT-474 exerts its effects involves several steps:

  1. Binding: KT-474 binds to IRAK4 and cereblon simultaneously.
  2. Complex Formation: The formation of the ternary complex leads to the recruitment of ubiquitin ligases.
  3. Ubiquitination: IRAK4 is ubiquitinated, marking it for proteasomal degradation.
  4. Signal Inhibition: The degradation of IRAK4 results in the inhibition of downstream signaling pathways associated with inflammation and immune responses.

This process effectively reduces cytokine production and cellular activation mediated by interleukin-1 receptor signaling, which is critical in various inflammatory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KT-474 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which is crucial for formulation into drug delivery systems.
  • Stability: The compound is stable under physiological conditions, ensuring its efficacy during therapeutic applications.
  • Molecular Weight: The molecular weight aligns with typical small-molecule drugs, facilitating absorption and distribution within biological systems.

These properties are assessed through standard analytical techniques such as high-performance liquid chromatography and differential scanning calorimetry .

Applications

Scientific Uses

KT-474 has significant potential applications in various scientific fields:

  1. Therapeutic Development: As a targeted therapy for inflammatory diseases such as hidradenitis suppurativa and atopic dermatitis.
  2. Cancer Research: Its ability to degrade IRAK4 positions it as a promising candidate for treating certain lymphomas driven by mutations in MYD88.
  3. Inflammatory Disease Studies: KT-474 serves as a valuable tool for studying the role of IRAK4 in immune responses and inflammation.

Clinical trials are ongoing to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects, with initial results indicating strong efficacy in reducing IRAK4 levels .

Properties

CAS Number

2655656-99-6

Product Name

IRAK degrader-1

IUPAC Name

N-[2-[4-[[6-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-2-azaspiro[3.3]heptan-2-yl]methyl]cyclohexyl]-5-(2-hydroxypropan-2-yl)-1,3-benzothiazol-6-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

Molecular Formula

C45H48F3N7O6S

Molecular Weight

872.0 g/mol

InChI

InChI=1S/C45H48F3N7O6S/c1-43(2,61)28-17-32-34(18-31(28)51-38(57)30-7-4-8-35(50-30)45(46,47)48)62-40(52-32)26-11-9-24(10-12-26)21-54-22-44(23-54)19-25(20-44)15-16-49-29-6-3-5-27-37(29)42(60)55(41(27)59)33-13-14-36(56)53-39(33)58/h3-8,17-18,24-26,33,49,61H,9-16,19-23H2,1-2H3,(H,51,57)(H,53,56,58)

InChI Key

WDRJGMSUTPVXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)SC(=N2)C4CCC(CC4)CN5CC6(C5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.